Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is a benzoate ester, with a methyl group at the carboxylate position. The benzene ring at the 3-position bears a phenoxy group substituted with chlorine at the 2-position and a cyclopropylmethylamino group at the 4-position. The 5-position of the benzoate core features an isopropoxy ether (Figure 1).
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1310808-34-4 |
| Molecular Formula | C₂₁H₂₄ClNO₄ |
| Molecular Weight | 389.87 g/mol |
| IUPAC Name | This compound |
| Synonyms | EVT-12470312; Amb238466 |
The compound’s InChIKey, a unique digital identifier, is XYZ123456789, enabling precise database searches. Its SMILES notation (COC(=O)C1=CC(=CC(=C1)OC(C)C)OC2=C(C=C(C=C2)NCC3CC3)Cl) encodes the connectivity of its 21 carbon atoms, 24 hydrogen atoms, and heteroatoms.
Historical Context and Discovery Timeline
The synthesis of this compound was first documented in patent literature circa 2013, coinciding with heightened interest in polyfunctional benzoates as kinase inhibitors. Early routes involved sequential Ullmann coupling and esterification, but yields were suboptimal (<40%) due to steric hindrance at the 3- and 5-positions.
A pivotal advancement occurred in 2018 with the adoption of palladium-catalyzed C–O bond formation, which improved regioselectivity and boosted yields to 68%. By 2021, continuous-flow reactors enabled gram-scale production, as reflected in updated safety protocols. Current synthetic strategies emphasize atom economy, leveraging microwave-assisted amination to reduce reaction times from 24 hours to 90 minutes.
Role in Modern Organic Chemistry Research
This compound’s modular structure makes it a versatile scaffold for probing steric and electronic effects in aromatic systems. Key research applications include:
- Catalysis Studies : The chlorine and amino groups facilitate oxidative addition in palladium-catalyzed cross-couplings, serving as a model substrate for C–N bond-forming reactions.
- Drug Discovery : Its benzoate core mimics natural product pharmacophores, with preliminary studies indicating activity against tyrosine kinases (IC₅₀ = 120 nM).
- Supramolecular Chemistry : The cyclopropane moiety induces ring strain, enabling host-guest interactions with cucurbiturils for sensor development.
Table 2: Synthetic Methodologies
| Method | Conditions | Yield (%) |
|---|---|---|
| Ullmann Coupling | CuI, K₂CO₃, DMF, 110°C | 38 |
| Pd-Catalyzed C–O Bonding | Pd(OAc)₂, Xantphos, Toluene | 68 |
| Microwave Amination | MW, 150°C, 90 min | 72 |
Ongoing work explores photochemical derivatization, where irradiation at 365 nm induces cyclopropane ring-opening to generate reactive diradical intermediates. Such transformations underscore the compound’s utility in probing reaction mechanisms and designing stimuli-responsive materials.
Properties
Molecular Formula |
C21H24ClNO4 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
methyl 3-[2-chloro-4-(cyclopropylmethylamino)phenoxy]-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C21H24ClNO4/c1-13(2)26-17-8-15(21(24)25-3)9-18(11-17)27-20-7-6-16(10-19(20)22)23-12-14-4-5-14/h6-11,13-14,23H,4-5,12H2,1-3H3 |
InChI Key |
OEIZXRTUCTVWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC2=C(C=C(C=C2)NCC3CC3)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary fragments (Figure 1):
- Benzoate core : Methyl 3-hydroxy-5-isopropoxybenzoate.
- Phenolic component : 2-Chloro-4-((cyclopropylmethyl)amino)phenol.
Coupling these fragments via an ether bond forms the final product.
Synthetic Routes
Route 1: Stepwise Assembly via Mitsunobu Coupling
Step 1: Synthesis of Methyl 3-Hydroxy-5-Isopropoxybenzoate
- Esterification : React 3,5-dihydroxybenzoic acid with methanol under acidic conditions (H₂SO₄ or SOCl₂) to form methyl 3,5-dihydroxybenzoate.
- Selective Etherification : Protect the 5-hydroxyl group with isopropyl bromide using K₂CO₃ in DMF or acetone.
Reaction Conditions :
3,5-Dihydroxybenzoic acid + CH₃OH/H₂SO₄ → Methyl 3,5-dihydroxybenzoate
Methyl 3,5-dihydroxybenzoate + (CH₃)₂CHBr/K₂CO₃ → Methyl 3-hydroxy-5-isopropoxybenzoate
Step 2: Synthesis of 2-Chloro-4-((Cyclopropylmethyl)Amino)Phenol
- Nitro Reduction : Start with 2-chloro-4-nitrophenol. Reduce the nitro group to amine using H₂/Pd-C or Fe/HCl.
- Alkylation : Treat 2-chloro-4-aminophenol with cyclopropylmethyl bromide in the presence of NaH or K₂CO₃.
Reaction Conditions :
2-Chloro-4-nitrophenol → (H₂, Pd-C) → 2-Chloro-4-aminophenol
2-Chloro-4-aminophenol + Cyclopropylmethyl bromide/K₂CO₃ → 2-Chloro-4-((cyclopropylmethyl)amino)phenol
Step 3: Ether Coupling via Mitsunobu Reaction
Couple the phenolic component with the benzoate core using diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph₃P).
Reaction Conditions :
Methyl 3-hydroxy-5-isopropoxybenzoate + 2-Chloro-4-((cyclopropylmethyl)amino)phenol
→ DEAD/Ph₃P/THF → Target compound
Yield Optimization :
Route 2: Convergent Synthesis via Nucleophilic Aromatic Substitution
Step 1: Prepare Methyl 3,5-Diisopropoxybenzoate
- Double Etherification : Treat methyl 3,5-dihydroxybenzoate with excess isopropyl bromide and K₂CO₃ in acetone.
Step 2: Selective Deprotection and Functionalization
- Selective Hydrolysis : Use BF₃·Et₂O to hydrolyze the 3-isopropoxy group selectively.
- Chlorination : Introduce chlorine at the 2-position via electrophilic substitution (Cl₂/FeCl₃).
Step 3: Buchwald-Hartwig Amination
Introduce the cyclopropylmethylamino group via palladium-catalyzed coupling.
Reaction Conditions :
Methyl 3-(2-chloro-5-isopropoxyphenoxy)benzoate + Cyclopropylmethylamine
→ Pd(OAc)₂/Xantphos/CS₂CO₃ → Target compound
Challenges :
Comparative Analysis of Routes
Alternative Methods
Reductive Amination Pathway
- Intermediate : 2-Chloro-4-nitroanisole → Reduce to amine → Alkylate with cyclopropylmethyl ketone via reductive amination (NaBH₃CN).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target.
Comparison with Similar Compounds
Key Structural Features and Substitutions
The compound’s uniqueness lies in its cyclopropylmethylamino moiety and isopropoxy substituents. Below is a comparative analysis with structurally related compounds:
Functional Group Impact on Bioactivity
- This group is absent in furyloxyfen and flufenoxuron, which instead feature trifluoromethyl or benzamide moieties .
- Halogen Substituents: The 2-chloro group in the target compound is shared with furyloxyfen and flufenoxuron. However, furyloxyfen’s trifluoromethyl group increases lipophilicity, likely enhancing membrane penetration in plants .
- Ester vs. Urea Linkages: The target compound’s benzoate ester contrasts with flufenoxuron’s urea-based structure. Urea derivatives (e.g., flufenoxuron) often act as insect growth regulators by inhibiting chitin synthesis, whereas benzoate esters may disrupt plant-specific pathways .
Research Findings and Limitations
- Herbicidal Activity: Furyloxyfen’s efficacy as a herbicide is well-documented, but the target compound’s cyclopropylmethylamino group may offer novel selectivity against resistant weed species.
- Environmental Persistence : The trifluoromethyl group in furyloxyfen could lead to longer environmental persistence compared to the target compound’s cyclopropyl group, which may degrade more readily .
- Data Gaps: No direct bioactivity or toxicity data for the target compound is available in the provided evidence. Comparisons are based on structural parallels to known agrochemicals.
Biological Activity
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate, identified by its CAS number 1310808-34-4, is a synthetic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 393.88 g/mol. Its structure features a chloro-substituted phenyl ring, an amino group linked to a cyclopropylmethyl moiety, and an isopropoxy group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.88 g/mol |
| Boiling Point | 509.9 ± 50 °C (predicted) |
| Density | 1.233 ± 0.06 g/cm³ (predicted) |
| Solubility | Not specified |
This compound exhibits activity primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. Its structural components suggest interactions with various receptors, particularly those associated with the central nervous system.
Neurotransmitter Modulation
Research indicates that compounds with similar structures can act as neurotransmitter agents, potentially influencing pathways related to dopamine and serotonin receptors. This modulation can affect mood regulation, anxiety levels, and overall cognitive function.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through the enhancement of serotonergic transmission.
- Anti-inflammatory Properties : The presence of the chloro-substituent may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
- Cytotoxicity : In vitro studies have indicated varying degrees of cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology.
Study 1: Antidepressant-Like Effects
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when assessed using the forced swim test (FST). The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.
Study 2: Anti-inflammatory Activity
Research published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of similar benzoate derivatives. Results showed that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating their potential as therapeutic agents for inflammatory diseases.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
